molecular formula C20H13N3O B1673212 K-252c CAS No. 85753-43-1

K-252c

Cat. No. B1673212
Key on ui cas rn: 85753-43-1
M. Wt: 311.3 g/mol
InChI Key: MEXUTNIFSHFQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05489608

Procedure details

300 mg (0.96 mmole) 6,7,12,13-tetrahydro-5-oxo-5H-indolo[2.3-a]pyrrolo [3,4-c]carbazole, suspended in 20 mL acetonitrile, are mixed with 0.3 mL (4.56 mole) acrylic acid nitrile and 2 drops of 1,8-diazabicyclo[5,4,0[undec-7-ene (DBU) and stirred for 3 days at 20° C. The mixture of starting materials and product is filtered off, again mixed with the same amounts of acrylic acid nitrile, DBU and acetonitrile and stirred for a further 3 days at 20° C. After again repeating this procedure and after a further 3 days at 20° C., the 12-(2-cyanoethyl)-6,7,12, 13-tetrahydro-5-oxo-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole is filtered off in the form of beige colored crystals which decompose above 275° C.
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
acrylic acid nitrile
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1,8-diazabicyclo[5,4,0
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:6]2[C:7]3[C:24]4[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=4[NH:18][C:8]=3[C:9]3[NH:10][C:11]4[C:16]([C:17]=3[C:5]=2[CH2:4][NH:3]1)=[CH:15][CH:14]=[CH:13][CH:12]=4.[CH3:25][CH2:26][CH2:27]CCCC=CCCC.C(#[N:38])C>>[C:27]([CH2:26][CH2:25][N:10]1[C:9]2[C:8]3[NH:18][C:19]4[CH:20]=[CH:21][CH:22]=[CH:23][C:24]=4[C:7]=3[C:6]3[C:2](=[O:1])[NH:3][CH2:4][C:5]=3[C:17]=2[C:16]2[C:11]1=[CH:12][CH:13]=[CH:14][CH:15]=2)#[N:38]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
O=C1NCC2=C1C1=C(C=3NC4=CC=CC=C4C23)NC=2C=CC=CC21
Step Two
Name
acrylic acid nitrile
Quantity
0.3 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC=CCCC
Name
1,8-diazabicyclo[5,4,0
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred for 3 days at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture of starting materials and product
FILTRATION
Type
FILTRATION
Details
is filtered off
ADDITION
Type
ADDITION
Details
again mixed with the same amounts of acrylic acid nitrile, DBU and acetonitrile
STIRRING
Type
STIRRING
Details
stirred for a further 3 days at 20° C
Duration
3 d
WAIT
Type
WAIT
Details
after a further 3 days at 20° C.
Duration
3 d
FILTRATION
Type
FILTRATION
Details
the 12-(2-cyanoethyl)-6,7,12, 13-tetrahydro-5-oxo-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole is filtered off in the form of beige colored crystals which
CUSTOM
Type
CUSTOM
Details
decompose above 275° C.

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
C(#N)CCN1C2=CC=CC=C2C=2C3=C(C4=C(C12)NC=1C=CC=CC14)C(NC3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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